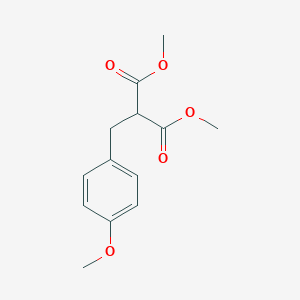

Dimethyl 2-(4-methoxybenzyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-[(4-methoxyphenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDFOJRQIDXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502841 | |

| Record name | Dimethyl [(4-methoxyphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15378-09-3 | |

| Record name | Dimethyl [(4-methoxyphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2-(4-METHOXYBENZYL)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Malonate Ester Chemistry

The chemistry of Dimethyl 2-(4-methoxybenzyl)malonate is fundamentally rooted in the broader principles of malonate ester chemistry. Malonic esters, such as dimethyl malonate and diethyl malonate, are renowned for their synthetic utility, primarily due to the acidity of the α-hydrogen atoms located on the methylene (B1212753) carbon flanked by two carbonyl groups. This structural feature allows for easy deprotonation by a base to form a stable enolate ion. wikipedia.orgpatsnap.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com

This enolate acts as a potent nucleophile, capable of undergoing a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. wikipedia.orgpatsnap.commasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com This classic reaction involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted carboxylic acid. wikipedia.orgmasterorganicchemistry.comlibretexts.org The versatility of this synthesis lies in the ability to introduce a wide array of alkyl groups, making it a cornerstone in the construction of complex molecular frameworks. patsnap.com

This compound is a prime example of a substituted malonic ester. Its structure incorporates a 4-methoxybenzyl group at the α-position, a modification that pre-installs a specific molecular fragment, thereby guiding the synthetic pathway towards particular target molecules. The presence of the dimethyl ester groups maintains the core reactivity of the malonate system, allowing for further chemical transformations.

Significance As a Versatile Synthetic Intermediate

The true value of Dimethyl 2-(4-methoxybenzyl)malonate lies in its role as a versatile synthetic intermediate. The strategic placement of the 4-methoxybenzyl group provides a handle for the elaboration of more complex structures. This pre-functionalized building block streamlines synthetic routes by reducing the number of steps required to achieve a desired molecular architecture.

One notable application is in the synthesis of heterocyclic compounds. For instance, it has been utilized in cyclocondensation reactions with dinucleophiles to form six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.gov The reaction of dimethyl 2-(4-methoxyphenyl)malonate with 3-methoxyphenol (B1666288), for example, leads to the formation of 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin, a substituted coumarin (B35378) derivative. nih.gov

Furthermore, the malonate moiety itself can be further manipulated. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then undergo decarboxylation. Alternatively, the α-position can potentially be subjected to a second substitution reaction under appropriate conditions, although this can sometimes lead to mixtures of products. wikipedia.org The presence of the bulky 4-methoxybenzyl group can influence the stereochemical outcome of subsequent reactions, offering a degree of stereocontrol.

The related compound, dimethyl (p-methoxybenzylidene)malonate, which features a double bond, serves as a precursor in various reactions, including Michael additions, highlighting the synthetic potential of this class of molecules. ontosight.ainih.govresearchgate.net

Overview of Research Directions and Scope

Established Alkylation Strategies

Traditional synthesis of this compound relies heavily on the nucleophilic character of malonate esters, which can be alkylated by electrophilic 4-methoxybenzyl derivatives. Another established, though less common for this specific substitution, is the palladium-catalyzed α-arylation.

Nucleophilic Alkylation of Malonate Esters with 4-Methoxybenzyl Derivatives

The most classic and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between a dimethyl malonate enolate and a 4-methoxybenzyl halide (e.g., chloride or bromide). libretexts.orgnih.gov This reaction follows a typical SN2 mechanism. libretexts.org

The initial and crucial step in this synthesis is the deprotonation of dimethyl malonate to form a resonance-stabilized enolate. libretexts.org Due to the acidity of the α-hydrogens of the malonate (pKa ≈ 13 in DMSO), a sufficiently strong base is required. Sodium hydride (NaH) is a commonly used non-nucleophilic base for this purpose. nih.govgoogle.com It effectively deprotonates the malonate, generating the sodium salt of the dimethyl malonate enolate and hydrogen gas.

The resulting enolate is then treated with a 4-methoxybenzyl halide. The nucleophilic carbanion of the enolate attacks the electrophilic benzylic carbon of the 4-methoxybenzyl derivative, displacing the halide and forming the desired C-C bond. libretexts.org Other bases such as sodium ethoxide or potassium carbonate can also be employed. libretexts.orggoogle.com

A representative reaction protocol involves adding a 4-methoxybenzyl halide to a solution of the sodium salt of dimethyl malonate, which can be prepared by reacting dimethyl malonate with a base like sodium hydride in a suitable solvent. nih.govnih.gov

Table 1: Comparison of Bases in Malonate Alkylation

| Base | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Hydride (NaH) | THF, DMF, Toluene (B28343) | Strong, non-nucleophilic, reaction goes to completion. nih.govnih.gov | Can act as a reducing agent, potential side reactions with certain solvents like DMF. nih.gov |

| Sodium Ethoxide (NaOEt) | Ethanol | Effective for deprotonation, readily available. libretexts.org | Potential for transesterification if using different alkyl esters. libretexts.org |

| Potassium Carbonate (K2CO3) | Acetone, DMF, Acetonitrile (B52724) | Milder, often used with a phase-transfer catalyst. google.com | May require higher temperatures or longer reaction times. |

This table presents a general comparison of bases commonly used in malonate alkylation reactions.

The choice of solvent is critical for the efficiency of the alkylation reaction. Polar aprotic solvents are generally preferred as they can solvate the metal cation of the enolate without deactivating the nucleophilic carbanion. nih.gov Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile. google.comnih.gov

The solvent can significantly influence reaction rates and yields. For instance, DMF is known to accelerate SN2 reactions. google.com However, it's important to note that sodium hydride can have undesired reactivity with certain solvents. For example, complications can arise from using NaH in DMF or acetonitrile, where it may act as a reducing agent, leading to byproduct formation and reduced yields of the desired alkylated product. nih.gov Therefore, careful selection and optimization of the solvent system are necessary to maximize the efficiency of the synthesis. Inert solvents like toluene are also utilized, sometimes in conjunction with a phase-transfer catalyst to facilitate the reaction between the base and the malonate. google.com

Palladium-Catalyzed α-Arylation Approaches for Substituted Malonates

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. nih.gov The α-arylation of carbonyl compounds, including malonate esters, has been developed as a method to introduce aryl groups at the α-position. doaj.orgresearchgate.net This reaction typically involves the coupling of an enolate with an aryl halide or triflate, catalyzed by a palladium complex. nih.govrsc.org

While this method is more commonly used for attaching a phenyl or substituted phenyl group directly to the malonate, it can be adapted for benzyl (B1604629) groups. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the malonate enolate and subsequent reductive elimination to yield the α-arylated product and regenerate the catalyst. nih.gov The choice of ligand for the palladium catalyst is crucial for the reaction's success. nih.gov Although this approach is established for aryl groups, its application for the specific synthesis of this compound is less frequently reported compared to traditional nucleophilic alkylation.

Emerging and Sustainable Synthetic Approaches

While traditional methods are effective, research is ongoing to develop more sustainable and efficient synthetic routes, including those that can control stereochemistry.

Asymmetric Synthesis and Enantioselective Methodologies

The development of asymmetric methods to synthesize chiral malonates is an area of growing interest, as these compounds are valuable building blocks for complex chiral molecules. frontiersin.org Enantioselective synthesis of α-substituted malonates can be achieved through methods like phase-transfer catalysis. frontiersin.orgresearchgate.net

In this approach, a prochiral malonate substrate is alkylated using a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a chiral source like cinchonidinium bromide. google.comfrontiersin.org The catalyst forms a chiral ion pair with the malonate enolate, which then reacts with the electrophile (e.g., 4-methoxybenzyl bromide). The chiral environment created by the catalyst directs the alkylation to occur preferentially on one face of the enolate, leading to an excess of one enantiomer of the product. frontiersin.org Reaction conditions such as the choice of solvent, base, and temperature can be optimized to achieve high chemical yields and excellent enantioselectivities. frontiersin.org

Another strategy is the asymmetric Michael addition of malonates to α,β-unsaturated compounds, catalyzed by chiral complexes, which can produce chiral adducts. nih.govresearchgate.net While not a direct route to this compound, these methodologies showcase the potential for creating chiral malonic ester derivatives.

Table 2: Data on Enantioselective Alkylation of a Malonate Derivative

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Toluene | 0 | 85 | 90 |

| 2 | CH2Cl2 | 0 | 82 | 75 |

| 3 | THF | 0 | 78 | 70 |

| 4 | Toluene | -20 | 88 | 94 |

| 5 | Toluene | -40 | 90 | 98 |

This table is a representative example based on findings for the enantioselective alkylation of similar malonate substrates using phase-transfer catalysis, demonstrating the influence of solvent and temperature on yield and enantioselectivity. frontiersin.org

Chemoenzymatic Synthesis via Enzymatic Hydrolysis (e.g., Pig Liver Esterase)

Chemoenzymatic synthesis provides a powerful method for achieving high enantioselectivity under mild reaction conditions. Pig Liver Esterase (PLE, E.C. 3.1.1.1) is a widely used biocatalyst for the asymmetric hydrolysis of esters. wikipedia.org In the context of malonates, PLE is particularly effective for the desymmetrization of prochiral dialkyl malonates, which possess two identical (enantiotopic) ester groups. researchgate.netresearchgate.net

The enzyme's chiral active site selectively hydrolyzes one of the two ester groups, leading to the formation of a chiral malonic acid monoester. wikipedia.org The stereoselectivity of this hydrolysis can be influenced by reaction conditions such as the use of co-solvents and temperature adjustments. For instance, conducting the hydrolysis of prochiral 2-aryl-2-alkyl-disubstituted diethyl malonates in the presence of co-solvents like a buffer-isopropanol-tert-butanol mixture has been shown to achieve high enantiomeric excess (ee). researchgate.net This method is advantageous as it often proceeds with high yields and enantioselectivities up to 96% ee. researchgate.net The resulting chiral monoesters are stable against racemization over a wide pH range and serve as versatile intermediates for further synthesis. researchgate.net

Table 1: Examples of PLE-Catalyzed Enantioselective Hydrolysis of Prochiral Malonate Diesters

| Substrate | Conditions | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diethyl 2-phenyl-2-methylmalonate | Buffer-i-PrOH-t-BuOH (8:1:1) | (R)-monoacid | 96% | researchgate.net |

| Dimethyl 3-methylglutarates | 20% aqueous methanol (B129727), -10°C, pH 7 | (S)-monoacid | 97% | researchgate.net |

Chiral Organocatalysis in Conjugate Addition Reactions

Organocatalysis has emerged as a pivotal tool for asymmetric synthesis, avoiding the use of metal-based catalysts. The conjugate addition (Michael reaction) of malonates to electron-deficient olefins, such as nitroalkenes or enones, is a powerful C-C bond-forming reaction. rsc.org Chiral organocatalysts, particularly bifunctional catalysts derived from Cinchona alkaloids that incorporate a thiourea (B124793) or squaramide moiety, have proven highly effective in this transformation. rsc.orgnih.gov

These catalysts operate through a dual-activation mechanism. The tertiary amine of the alkaloid scaffold acts as a Brønsted base, deprotonating the malonate to form a chiral enolate. Simultaneously, the thiourea or squaramide group acts as a Brønsted acid, activating the electrophile (e.g., the nitroalkene) via hydrogen bonding. This organization of the substrates in the chiral environment of the catalyst directs the nucleophilic attack, resulting in high enantioselectivity. rsc.org This methodology has been successfully applied to a range of nitro-olefins and enones, affording chiral adducts in high yields and with excellent enantiomeric excesses, often exceeding 90%. rsc.orgacs.orgnih.gov

Table 2: Organocatalytic Asymmetric Michael Addition of Malonates

| Nucleophile | Electrophile | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Dimethyl malonate | β-Nitrostyrene | Cinchonine-Thiourea derivative | High | High | rsc.orgrsc.org |

| Diethyl malonate | β,β-Disubstituted β-Trifluoromethyl Enone | Tertiary amine–thiourea | High (under high pressure) | up to 95% | acs.orgnih.gov |

Phase-Transfer Catalysis for Chiral Malonate Synthesis

Phase-transfer catalysis (PTC) is a highly practical method for performing reactions between reagents located in different immiscible phases (typically aqueous and organic). In the context of chiral malonate synthesis, asymmetric PTC is particularly well-suited for the α-alkylation of malonic esters. nih.govfrontiersin.org This technique commonly employs chiral quaternary ammonium salts, often derived from Cinchona alkaloids or featuring a binaphthyl scaffold, to control the stereochemical outcome. frontiersin.orgresearchgate.net

The mechanism involves the chiral catalyst transporting the malonate enolate, generated in the aqueous phase by a base like concentrated KOH, into the organic phase. Here, the chiral ion pair reacts with an alkylating agent, such as 4-methoxybenzyl bromide. The steric and electronic properties of the catalyst's chiral environment dictate the facial selectivity of the alkylation, leading to an enantioenriched product. frontiersin.orgresearchgate.net This method has been shown to be highly efficient, producing α,α-dialkylmalonates with quaternary carbon centers in excellent chemical yields (up to 99%) and with very high enantioselectivities (up to 98% ee). nih.govfrontiersin.org The reaction conditions can be optimized by adjusting the temperature, solvent, and the structure of the catalyst. frontiersin.orgresearchgate.net

Table 3: Asymmetric Phase-Transfer Catalyzed Alkylation of Malonate Derivatives

| Malonate Substrate | Alkylating Agent | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Monosubstituted tert-butyl methyl malonate | Various alkyl halides | N-(9-anthracenylmethyl)cinchoninium chloride | High | High | acs.org |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99% | 98% | frontiersin.orgresearchgate.net |

Electrochemical Synthetic Transformations

Electrochemical methods offer a unique approach to organic synthesis, using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. While the direct electrochemical synthesis of this compound is not widely reported, related electrochemical transformations of malonic acid derivatives have been explored.

One such transformation is the electrochemical oxidative decarboxylation of disubstituted malonic acids. This process can lead to the formation of dimethoxy ketals or, after acidic workup, the corresponding ketones. acs.org Another relevant process is the electrooxidation of β-dicarbonyl compounds, including dimethyl malonate derivatives, in the presence of halide ions. This method provides a route to the corresponding dimethyl α-halomalonates, which are versatile intermediates for further functionalization. researchgate.net Furthermore, electrosynthesis has been effectively used for the regio- and stereoselective alkylation of certain organic scaffolds, such as Morita–Baylis–Hillman adducts, using redox-active esters as radical precursors under galvanostatic conditions. nih.gov These examples highlight the potential of electrochemistry to generate reactive intermediates from malonate precursors for subsequent C-C or C-heteroatom bond formation, representing a promising avenue for developing novel synthetic routes.

Continuous Flow Synthesis Techniques for Scale-Up and Efficiency

Continuous flow chemistry has become an indispensable technology for pharmaceutical research and production, offering significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety profiles, and the potential for straightforward automation and scalability. springernature.com

While a specific continuous flow process for this compound is not detailed in the literature, the principles are readily applicable. The synthesis of related malonic esters has been adapted to flow systems. patsnap.com A continuous process would typically involve pumping streams of the reactants, such as dimethyl malonate and a base, through a tube reactor where they mix and react. A subsequent stream containing the alkylating agent, 4-methoxybenzyl bromide, would then be introduced. The precise control over reaction parameters like temperature, pressure, and residence time allows for optimization of yield and minimization of side products. springernature.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, making it a powerful tool for developing safer and more efficient manufacturing processes for fine chemicals. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of malonate derivatives can be evaluated and improved through this lens.

The classic malonic ester synthesis often involves strong bases like sodium ethoxide and solvents that are not environmentally benign. chemistrysteps.comopenochem.org Modern synthetic methodologies offer greener alternatives. For instance, chemoenzymatic methods using enzymes like PLE operate in aqueous media under mild conditions, representing a highly sustainable approach. researchgate.netstudysmarter.co.uk Similarly, organocatalysis avoids the use of potentially toxic and expensive heavy metals, and the catalysts can often be used in low concentrations. studysmarter.co.uk

Phase-transfer catalysis also aligns with green principles by improving reaction efficiency and often allowing for the use of water as a solvent for one of the phases, reducing the reliance on volatile organic compounds. Furthermore, developments in continuous flow processing contribute to green chemistry by improving energy efficiency, reducing waste, and enhancing the safety of chemical operations. patsnap.com By selecting methodologies that prioritize atom economy, use safer solvents, employ catalytic rather than stoichiometric reagents, and are energy-efficient, the synthesis of this compound can be made more sustainable. vaia.com

Fundamental Reactivity Profiles

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two adjacent ester groups, which significantly acidifies the proton on the central carbon atom. This feature allows for a range of chemical transformations.

Hydrolysis and Decarboxylation Pathways

The hydrolysis of the ester groups of this compound can be achieved under either acidic or basic conditions. This process typically precedes decarboxylation, a common reaction for malonic acids and their derivatives.

Alternatively, the Krapcho decarboxylation offers a milder, often higher-yielding method for the conversion of substituted malonic esters to their corresponding monoesters or, with the presence of water, to the fully decarboxylated product. This reaction is typically carried out by heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt like lithium chloride and a stoichiometric amount of water. The reaction proceeds through nucleophilic attack of the halide ion on one of the methyl groups, followed by decarboxylation of the resulting carboxylate intermediate. This method is particularly advantageous as it often avoids the harsh conditions of traditional saponification and decarboxylation, making it compatible with a wider range of functional groups.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis and Decarboxylation | 1. NaOH (aq), Δ; 2. H₃O⁺, Δ | 3-(4-methoxyphenyl)propanoic acid |

| Krapcho Decarboxylation | LiCl, H₂O, DMSO, Δ | 3-(4-methoxyphenyl)propanoic acid |

Reactions at the Methylene (B1212753) Carbon: Further Alkylation and Functionalization

The acidic proton at the α-position of this compound can be readily removed by a suitable base, such as sodium ethoxide or sodium hydride, to generate a stabilized enolate. This nucleophilic enolate can then participate in a variety of reactions, allowing for further functionalization of the molecule.

Alkylation: The enolate of this compound can be alkylated with a range of alkyl halides. This reaction introduces a second substituent at the central carbon, leading to a disubstituted malonic ester. The choice of base and reaction conditions is crucial to avoid competing reactions such as dialkylation or elimination. Phase-transfer catalysis has emerged as a powerful technique for the enantioselective alkylation of malonate derivatives, enabling the synthesis of chiral compounds with a quaternary carbon center.

Michael Addition: The enolate can also act as a nucleophile in a Michael addition reaction, adding to α,β-unsaturated carbonyl compounds or other Michael acceptors. This conjugate addition reaction is a valuable tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.

Cyclocondensation Reactions Involving Malonate Derivatives

This compound and its derivatives are important building blocks in the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions typically involve the reaction of the malonate component with a dinucleophile, leading to the formation of a new ring system.

A notable example is the synthesis of coumarin (B35378) derivatives. For instance, the reaction of dimethyl 2-(4-methoxyphenyl)malonate with 3-methoxyphenol at elevated temperatures in a high-boiling solvent like diphenyl ether yields 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin nih.gov. This reaction proceeds through initial transesterification followed by an intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 3-Methoxyphenol | 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin | Cyclocondensation |

While not specifically documented for this compound, other common cyclocondensation reactions involving malonic esters include the Biginelli reaction with an aldehyde and urea (B33335) (or thiourea) to form dihydropyrimidinones, and the Hantzsch pyridine (B92270) synthesis with an aldehyde and ammonia (B1221849) to produce dihydropyridines. The presence of the 4-methoxybenzyl substituent would be expected to influence the reactivity and potentially the biological activity of the resulting heterocyclic products.

Advanced Reaction Mechanisms

Beyond its fundamental reactivity, this compound can participate in more complex transformations involving enzymatic and radical-mediated pathways.

Enzymatic Reaction Mechanisms in Chemoenzymatic Syntheses

The use of enzymes in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. Lipases, in particular, have been shown to be effective catalysts for various reactions involving malonate derivatives.

While specific studies on the enzymatic hydrolysis of this compound are not extensively reported, the enzymatic hydrolysis of other functionalized dimethyl malonates has been demonstrated. This suggests that lipases could be employed for the selective hydrolysis of one of the ester groups to afford the corresponding monoester, a valuable chiral building block.

Furthermore, lipases have been shown to catalyze Knoevenagel condensation reactions, which could involve intermediates similar in structure to this compound. For instance, a lipase (B570770) from Candida cylindracea has been used to promote a Knoevenagel–phospha–Michael addition, where a benzylidenemalononitrile (B1330407) is formed in situ. This indicates the potential for enzymatic catalysis in reactions involving the activated methylene group of malonates.

Radical Pathways in Coupling and Annulation Reactions

Recent advances in photoredox catalysis have opened up new avenues for the generation and reaction of radical species under mild conditions. Arylidene malonates, which can be derived from compounds like this compound, have been shown to be effective precursors for stabilized radical species.

In a notable example, the reductive arylation of arylidene malonates has been achieved using photoredox catalysis. This reaction proceeds through a single-electron reduction of the arylidene malonate to form a radical anion. This radical intermediate can then participate in coupling reactions, such as radical-radical cross-coupling with an aryl radical, to form a new carbon-carbon bond. This type of reactivity demonstrates the potential to engage this compound derivatives in novel bond-forming strategies that are complementary to traditional ionic pathways.

Catalytic Behavior and Ligand Effects in Transition Metal Catalysis

The catalytic transformation of malonate esters, including derivatives like this compound, is a cornerstone of modern organic synthesis. Transition metals, particularly nickel, have been shown to be effective catalysts for these reactions. The choice of ligand coordinated to the metal center is paramount, as it profoundly influences both the reactivity and the stereochemical course of the reaction.

In nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters, various chiral phosphinooxazoline (PHOX) ligands have been evaluated to determine their effect on reaction yield and enantioselectivity. d-nb.infonih.gov The reaction involves the coupling of an alkynyl bis(2,2,2-trifluoroethyl) malonate with an arylboronic acid to form a chiral cyclopent-2-enone. nih.gov The study highlights that the structure of the ligand directly impacts the efficiency and stereochemical outcome of the catalytic cycle.

Initial experiments with (R)-Ph-PHOX (L1) at 100°C resulted in a high yield (98%) and excellent enantiomeric excess (91% ee). d-nb.infonih.gov A reduction in temperature to 80°C further improved the enantioselectivity to 94% ee without compromising the yield. d-nb.infonih.gov Other P,N-ligands were also tested, demonstrating varying degrees of success. For instance, ligand L3 provided a comparable enantioselectivity (-94% ee) but with a slightly lower yield (84%), while other ligands such as L2, L4, and L5 resulted in diminished yields and/or enantioselectivities. nih.gov This demonstrates a clear structure-activity relationship, where subtle changes in the ligand framework lead to significant differences in the catalytic performance. The data underscores the critical role of the ligand in stabilizing the transition state that dictates the stereochemical outcome.

| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | L1 | 100 | 98 | 91 |

| 2 | L1 | 80 | 99 | 94 |

| 3 | L2 | 80 | 94 | -81 |

| 4 | L3 | 80 | 84 | -94 |

| 5 | L4 | 80 | 49 | 88 |

| 6 | L5 | 80 | 61 | -78 |

Stereochemical Control in Transformations

Controlling the three-dimensional arrangement of atoms during a chemical reaction is a primary goal of organic synthesis. For substrates like this compound, transformations can be guided to favor the formation of specific stereoisomers, including diastereomers and enantiomers.

Diastereoselectivity involves the preferential formation of one diastereomer over others. Cascade reactions involving malonate derivatives have been shown to produce complex molecular architectures with high diastereoselectivity. beilstein-journals.org A notable example is the cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates, which yields highly functionalized cyclohexanones. beilstein-journals.org

This reaction proceeds in a biphasic medium using aqueous potassium hydroxide (B78521) (KOH) and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst at room temperature. beilstein-journals.org The process leads to the formation of cyclohexanone (B45756) products as the major isomers with complete diastereoselectivity in most cases. For example, the reaction between curcumin (B1669340) and dimethyl 2-(4-nitrobenzylidene)malonate affords the corresponding cyclohexanone in 85% yield as a single diastereomer. beilstein-journals.org The high level of diastereocontrol is attributed to the stereochemistry of the enolate intermediate formed after the initial Michael addition, where subsequent cyclization occurs through a sterically favored transition state to minimize allylic strain. beilstein-journals.org In some instances, a triple Michael adduct, a tetrahydrochromen-4-one, is also formed as a minor product with excellent diastereoselectivity. beilstein-journals.org

| Entry | Arylidenemalonate Substituent (R) | Yield of Cyclohexanone (%) | Diastereoselectivity |

|---|---|---|---|

| 1 | 4-NO₂ | 85 | Single Diastereomer |

| 2 | 4-CN | 79 | Single Diastereomer |

| 3 | 4-Cl | 65 | Single Diastereomer |

| 4 | 2-NO₂ | 72 | Single Diastereomer |

| 5 | 4-CH₃ | 46 | Single Diastereomer |

| 6 | 1-Naphthyl | 73 | Single Diastereomer |

| 7 | 2-Furyl | 54 | Single Diastereomer |

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule preferentially. This is typically achieved using chiral catalysts or reagents. Malonate esters are excellent prochiral nucleophiles for enantioselective transformations.

The nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonates is a powerful method for producing highly functionalized, enantiomerically enriched cyclopent-2-enones. d-nb.infonih.gov The reaction's success hinges on the use of a chiral phosphinooxazoline/nickel complex. The choice of the chiral ligand is critical for inducing enantioselectivity. Using the (R)-Ph-PHOX (L1) ligand, the reaction between various alkynyl malonates and phenylboronic acid consistently produces cyclopent-2-enones in good yields and with high enantiomeric excesses, generally ranging from 77% to 94% ee. d-nb.info This demonstrates that the chiral environment created by the ligand effectively differentiates between the two enantiotopic ester groups of the malonate substrate during the catalytic cycle. nih.govnottingham.ac.uk

Another prominent strategy for enantioselective induction is the asymmetric Michael addition. The addition of dimethyl malonate to 2-cyclopenten-1-one, catalyzed by a heterobimetallic Ga-Na-BINOL complex, provides access to the chiral product in 90% yield and with an outstanding 99% ee. researchgate.net This catalyst functions by acting as both a Lewis acid and a Brønsted base, creating a well-organized chiral environment that directs the nucleophilic attack of the malonate onto the enone, resulting in the preferential formation of one enantiomer. researchgate.net

| Substrate Substituent | Yield (%) | ee (%) |

|---|---|---|

| 2-Thienyl | 98 | 94 |

| Phenyl | 82 | 92 |

| 4-Methoxyphenyl | 85 | 93 |

| 4-Fluorophenyl | 86 | 92 |

| 2-Naphthyl | 79 | 92 |

| Ethoxy | 46 | 86 |

Applications of Dimethyl 2 4 Methoxybenzyl Malonate in Complex Organic Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The chemical reactivity of Dimethyl 2-(4-methoxybenzyl)malonate makes it a valuable starting material for the creation of scaffolds with significant biological activity.

This compound and related arylidene malonates have been identified as important precursors for novel anti-inflammatory agents. nih.govnih.gov Research has focused on their ability to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response. nih.govnih.gov Inhibition of this pathway is a significant therapeutic strategy for managing various pro-inflammatory diseases. nih.gov

A series of arylidene malonate analogs have been synthesized and evaluated for their capacity to suppress the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in murine macrophages. nih.govnih.gov Certain derivatives have demonstrated potent inhibitory activity, suppressing the production of nuclear factor-kappaB (NF-κB), tumor necrosis factor (TNF-α), and interleukin-1β (IL-1β), all of which are crucial mediators in the inflammatory cascade. nih.gov This positions these malonate derivatives as promising candidates for the development of new treatments for a range of inflammatory conditions. nih.govcnr.it

Table 1: Inhibition of Inflammatory Mediators by Arylidene Malonate Derivatives

| Compound Class | Target Pathway | Inhibited Mediators | Therapeutic Potential |

| Arylidene Malonates | TLR4 Signaling | NO, NF-κB, TNF-α, IL-1β | Anti-inflammatory Diseases |

The utility of this compound extends beyond anti-inflammatory agents. Arylidene malonates, in general, are recognized as valuable building blocks for a wide array of organic compounds possessing diverse biological activities. nih.govresearchgate.net Their distinct structure makes them excellent precursors for Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govresearchgate.net

These compounds are employed in various synthetic transformations, including Aza-Michael and Friedel-Crafts reactions. nih.govresearchgate.net For instance, Dimethyl 2-(4-methoxyphenyl)malonate has been used in cyclocondensation reactions with substituted phenols to synthesize coumarin (B35378) derivatives, such as 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin. nih.gov Coumarins are a well-known class of compounds with a broad spectrum of pharmacological activities. Furthermore, the Knoevenagel condensation of these malonates yields trisubstituted alkenes, which are themselves versatile intermediates for preparing various biologically active molecules. nih.govresearchgate.net

Construction of Advanced Organic Molecules

The malonate moiety provides a reactive handle for constructing sophisticated and sterically hindered organic structures.

α-Quaternary amino acids, which feature a stereocenter fully substituted with carbon groups, are important components of peptides and other biologically active molecules. A versatile and enantioselective synthesis for these complex derivatives has been developed utilizing α,α-disubstituted malonate diesters. nih.govacs.org The general strategy involves the sequential double alkylation of a malonate, such as dimethyl malonate, followed by an enzymatic desymmetrization and a Curtius rearrangement. nih.gov

The process begins with the alkylation of the malonate to introduce the desired side chains. The resulting prochiral diester undergoes hydrolysis mediated by an enzyme, like porcine liver esterase (PLE), to produce a chiral half-ester with high enantiomeric excess. nih.gov This chiral intermediate is then subjected to a Curtius rearrangement to form an isocyanate, which can be trapped with an alcohol or amine to yield the protected α-quaternary amino acid derivative. nih.gov This method provides an effective route to biologically significant amino acids that are otherwise challenging to synthesize. nih.govrsc.org

Table 2: General Synthesis of α-Quaternary Amino Acids from Malonate Diesters

| Step | Reaction Type | Reagents/Enzymes | Product | Significance |

| 1 | Double Alkylation | Dimethyl Malonate, Alkyl Halides | α,α-Disubstituted Malonate | Introduction of side chains |

| 2 | Desymmetrization | Porcine Liver Esterase (PLE) | Chiral Half-ester | Creation of stereocenter |

| 3 | Rearrangement | Curtius Rearrangement | Protected α-Quaternary Amino Acid | Formation of amino acid |

Malonate esters serve as precursors for the synthesis of phenylacetic acids and their corresponding esters. One established method involves the hydrolysis and decarboxylation of a phenyl-substituted malonic ester. google.com For example, dimethyl phenylmalonate can be prepared and subsequently converted to phenylacetic acid. google.com The synthesis can start from benzyl (B1604629) cyanide, which is hydrolyzed to phenylacetic acid. orgsyn.org This acid can then be esterified. Alternatively, a more direct route involves the reaction of ethyl phenylacetate (B1230308) with diethyl carbonate in the presence of a strong base to form diethyl phenylmalonate, which can then be hydrolyzed and decarboxylated. google.com These methods, while effective, often require multiple steps and the isolation of intermediates. google.com

The synthesis of cyclopropane (B1198618) rings is a fundamental transformation in organic chemistry, and malonate esters are key reagents in this process. The reaction typically involves the reaction of a malonate enolate with a 1,2-dihaloalkane. stackexchange.com The mechanism proceeds via a double nucleophilic substitution. stackexchange.com

First, a strong base, such as sodium ethoxide, deprotonates the acidic α-hydrogen of the malonate ester to form a resonance-stabilized enolate. stackexchange.com This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of the dihaloalkane in an SN2 reaction, displacing one of the halogen atoms and forming a new carbon-carbon bond. stackexchange.com The resulting intermediate still possesses an acidic α-hydrogen, which is deprotonated by the base. The newly formed enolate then undergoes an intramolecular SN2 reaction, attacking the remaining carbon-halogen bond to close the three-membered ring and form the cyclopropane diester. stackexchange.com This method is a classic and reliable way to construct highly functionalized cyclopropane rings. researchgate.net

Synthetic Routes to Heterocyclic Compounds (e.g., Coumarins, Pyrido[1,2-a]pyrimidines)

This compound and its derivatives are key precursors in cyclocondensation reactions to form a variety of heterocyclic compounds. These reactions leverage the reactivity of the 1,3-dicarbonyl moiety to build ring systems of significant interest in medicinal and materials chemistry.

Coumarins: Substituted malonates are effective reagents for the synthesis of 3,4-disubstituted coumarins. In a notable example, dimethyl 2-(4-methoxyphenyl)malonate is reacted with a substituted phenol (B47542), such as 3-methoxyphenol (B1666288), to yield a highly substituted coumarin. nih.gov This thermal condensation proceeds at high temperatures, typically in a high-boiling solvent like diphenyl ether, and involves the elimination of methanol (B129727) to drive the cyclization and formation of the coumarin core. nih.gov This method provides a direct route to 4-hydroxycoumarins, which are important structural motifs in many biologically active compounds.

The following table details the specific synthesis of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| Dimethyl 2-(4-methoxyphenyl)malonate | 3-Methoxyphenol | Diphenyl ether | 200-300°C | 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin |

Data sourced from Kappe, C. O., et al. nih.gov

Pyrido[1,2-a]pyrimidines: The synthesis of the pyrido[1,2-a]pyrimidine (B8458354) nucleus is a classic application of malonate chemistry. nih.gov In the Tschitschibabin pyridine (B92270) synthesis, a malonate ester condenses with a 2-aminopyridine (B139424) derivative. nih.gov While the classical reaction often employs unsubstituted diethyl malonate, the use of a substituted precursor like this compound allows for the direct installation of the 4-methoxybenzyl group onto the heterocyclic product. This reaction provides a powerful method for creating substituted pyrido[1,2-a]pyrimidine-2,4-diones, which are scaffolds of interest in drug discovery.

Role in Natural Product Synthesis and Analog Generation

The malonic ester synthesis is a foundational carbon-carbon bond-forming reaction widely utilized for constructing complex molecules, including those found in pharmaceuticals, agrochemicals, and natural products. patsnap.com The core reaction involves the alkylation of the acidic methylene (B1212753) group of a malonate ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.org This versatility makes malonate derivatives invaluable in the total synthesis of natural products.

While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not prevalent, the utility of the general class of reagents is well-established. For instance, the parent compound, dimethyl malonate, serves as a key raw material in the industrial synthesis of jasmonates, which are important components of fragrances. wikipedia.org

Substituted malonates like this compound are particularly well-suited for the generation of natural product analogs. researchgate.net In strategies such as diverted total synthesis (DTS), a synthetic route to a natural product is strategically modified to incorporate different building blocks, thereby producing a library of related compounds or analogs. researchgate.net By incorporating the 4-methoxybenzylmalonate unit, chemists can systematically probe the impact of this specific substituent on the biological activity of a natural product scaffold, aiding in the development of new therapeutic agents.

Development of Novel Synthetic Reagents and Methodologies

The inherent structure of malonic esters has been a platform for the development of novel reagents and synthetic methodologies designed to overcome specific chemical challenges. While simple dialkyl malonates are effective in many transformations, their reactivity can be insufficient for certain demanding reactions, such as cyclocondensations with less reactive dinucleophiles. nih.gov

To address this, more electrophilic and reactive malonic acid derivatives have been developed. These include bis(2,4,6-trichlorophenyl) malonates and (chlorocarbonyl)ketenes, which can participate in cyclocondensation reactions under milder conditions or with a broader range of substrates. nih.gov The development of these "activated malonates" represents a significant methodological advancement, expanding the utility of malonate chemistry. nih.gov

Furthermore, modifying the malonate structure has led to new classes of reagents with unique applications. Mono-substituted malonic acid half oxyesters (SMAHOs) have emerged as attractive pronucleophiles. nih.gov These compounds can be readily prepared from substituted malonates and serve as efficient precursors to ester enolates through a mild, base-mediated decarboxylation. This methodology provides an alternative to the direct use of strong bases to form enolates, contributing to the development of more eco-compatible synthetic processes. nih.gov The use of this compound as a starting point for such reagents allows for the generation of specific enolates bearing the synthetically useful 4-methoxybenzyl group.

Advanced Research Methodologies for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy for Dimethyl 2-(4-methoxybenzyl)malonate allows for the identification and differentiation of all non-equivalent protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) group, and the methine proton of the malonate core. The chemical shift (δ), multiplicity, and integration of each signal are key to the structural assignment.

Based on the compound's structure, the following proton signals are anticipated:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring appear as two distinct doublets, characteristic of an AA'BB' system. The two protons ortho to the methoxy group are expected to resonate at a different frequency than the two protons ortho to the benzyl (B1604629) group due to their different electronic environments.

Methoxy Protons (Ar-OCH₃): The three protons of the methoxy group attached to the aromatic ring typically appear as a sharp singlet.

Ester Methyl Protons (COOCH₃): The six protons from the two equivalent methyl ester groups are expected to appear as a singlet.

Benzylic Protons (Ar-CH₂): The two protons of the methylene group adjacent to the aromatic ring would likely appear as a doublet, coupled to the methine proton.

Methine Proton (-CH-): The single proton on the carbon atom between the two ester groups is expected to resonate as a triplet, due to coupling with the adjacent benzylic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (2H, ortho to -CH₂) | ~7.10 | Doublet | 2H |

| Aromatic (2H, ortho to -OCH₃) | ~6.85 | Doublet | 2H |

| Malonate Methine (-CH-) | ~3.85 | Triplet | 1H |

| Aromatic Methoxy (Ar-OCH₃) | ~3.79 | Singlet | 3H |

| Ester Methyls (2 x -COOCH₃) | ~3.70 | Singlet | 6H |

| Benzylic Methylene (Ar-CH₂-) | ~3.20 | Doublet | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete elucidation of the carbon framework.

The expected ¹³C NMR spectrum would feature signals for:

Ester Carbonyl Carbons (C=O): These typically appear in the downfield region of the spectrum.

Aromatic Carbons: Four distinct signals are expected for the para-substituted ring: one for the carbon bearing the methoxy group, one for the carbon bearing the benzyl group, and two for the four CH carbons.

Ether and Ester Methoxy Carbons (-OCH₃): The carbon of the aromatic methoxy group and the carbons of the two equivalent ester methyl groups will appear as distinct signals.

Malonate Methine Carbon (-CH-): The signal for the central carbon of the malonate unit.

Benzylic Methylene Carbon (Ar-CH₂-): The carbon of the methylene bridge.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~169 |

| Aromatic (C-OCH₃) | ~158 |

| Aromatic (C-CH₂) | ~130 |

| Aromatic (CH, ortho to -CH₂) | ~129 |

| Aromatic (CH, ortho to -OCH₃) | ~114 |

| Aromatic Methoxy (Ar-OCH₃) | ~55 |

| Malonate Methine (-CH-) | ~53 |

| Ester Methyls (-COOCH₃) | ~52 |

| Benzylic Methylene (Ar-CH₂-) | ~34 |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. For this compound (molecular formula C₁₃H₁₆O₅), the calculated monoisotopic mass is 252.09978 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: Predicted HRMS Adduct Ions for this compound

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₇O₅⁺ | 253.10706 |

| [M+Na]⁺ | C₁₃H₁₆NaO₅⁺ | 275.08900 |

| [M+NH₄]⁺ | C₁₃H₂₀NO₅⁺ | 270.13360 |

| [M-H]⁻ | C₁₃H₁₅O₅⁻ | 251.09250 |

Data predicted by computational models. uni.lu

Different ionization methods can be employed to generate ions for mass analysis.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). researchgate.net This process often leads to extensive fragmentation of the molecular ion. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint. For this compound, characteristic fragments would likely include the loss of a methoxy radical (•OCH₃) or a carbomethoxy radical (•COOCH₃). A particularly prominent peak would be expected at m/z 121, corresponding to the stable 4-methoxybenzyl cation, which can rearrange to a methoxytropylium ion.

Fast Atom Bombardment (FAB): FAB is a soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). wikipedia.orgumd.edu This method imparts less energy to the analyte molecule, resulting in minimal fragmentation and typically producing a prominent protonated molecular ion ([M+H]⁺) or deprotonated ion ([M-H]⁻). wikipedia.orgcreative-proteomics.com For this compound, FAB-MS would be expected to show a strong signal at m/z 253, corresponding to the [M+H]⁺ ion, clearly indicating the molecular weight.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. masterorganicchemistry.com It is an excellent tool for identifying the functional groups present in a molecule. uhcl.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected absorption bands include:

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl groups.

C-H Stretch: Signals for both sp³-hybridized carbons (from the methyl and methylene groups) and sp²-hybridized carbons (from the aromatic ring).

C-O Stretch: Multiple strong bands corresponding to the C-O single bonds of the two ester groups and the aryl ether.

C=C Stretch: Absorptions of medium intensity from the carbon-carbon double bonds within the aromatic ring.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | sp² C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | sp³ C-H | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1750 - 1735 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1610, 1515 | Medium |

| C-O Stretch | Ester & Ether | 1300 - 1000 | Strong |

Chromatographic Techniques for Purity and Stereochemical Assessment

Chromatographic methods are indispensable for the analysis of "this compound," ensuring the purity of synthesized batches and determining the stereochemical outcome of asymmetric reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to assess the purity of "this compound" and to quantify the enantiomeric excess (ee) in chiral syntheses. For general purity analysis, reverse-phase (RP) HPLC methods can be employed, typically using a C18 column with a mobile phase consisting of solvents like acetonitrile (B52724) and water, often with an acid modifier such as formic or phosphoric acid. sielc.com

For stereochemical assessment, chiral stationary phases are required. Chiral HPLC is the gold standard for separating enantiomers and determining their relative proportions. The choice of chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Columns such as those with Daicel Chiralpak (e.g., AD, ODH, OJ) phases are commonly used for this class of compounds. rsc.orgwiley-vch.de The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. rsc.orgwiley-vch.de By integrating the peak areas corresponding to each enantiomer in the chromatogram, the enantiomeric excess can be precisely calculated.

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Analyte/Product | Retention Times (min) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Daicel Chiralpak AD | Hexane/i-PrOH (80/20) | 1.0 | N/A | Tetramethyl 7-ethyl-3,5-dihydroxybicyclo[3.3.1]non-2-ene-2,4,6,9-tetracarboxylate | τminor = 6.9, τmajor = 10.8 | 94% | rsc.org |

| Daicel Chiralpak AD | n-Hexane/i-PrOH (90:10) | 0.3 | 225 | Dimethyl 2-(1-(4-bromophenyl)-3-oxobutyl)malonate | τminor = 34.2, τmajor = 52.6 | N/A | wiley-vch.de |

| OJ Column | n-Hexane/i-PrOH (90:10) | 0.5 | 210 | Dimethyl 2-(1-(4-nitrophenyl)-3-oxobutyl)malonate | τminor = 43.3, τmajor = 63.2 | N/A | wiley-vch.de |

| Chiralpak AD-H | Hexane/2-propanol (50/50) | 1.0 | 254 | Substituted 3-hydroxy 2-oxindole derivative | τminor = 7.17, τmajor = 24.25 | 50% | rsc.org |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and conformational details of a molecule in the solid state. For derivatives of malonic esters, single-crystal X-ray diffraction allows for the definitive confirmation of molecular structure and stereochemistry.

While a specific crystal structure for "this compound" is not detailed in the provided search results, analysis of closely related compounds demonstrates the utility of this technique. For instance, the crystal structure of "Dimethyl 2-(2,4,6-trimethoxybenzyl)malonate" reveals crucial geometric parameters. nih.gov In its solid state, the benzene ring forms significant dihedral angles with the two malonate side chains, measured at 69.17 (5)° and 80.81 (4)°. nih.gov The two ester-containing side chains are oriented nearly at right angles to each other [86.26 (6)°]. nih.gov This type of detailed structural data is vital for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

| Parameter | Dimethyl 2-(2,4,6-trimethoxybenzyl)malonate nih.gov | Dimethyl 2-(4-methylbenzylidene)malonate nih.govresearchgate.net |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₇ | C₁₃H₁₄O₄ |

| Crystal System | Monoclinic | Monoclinic |

| Unit Cell Dimension (a) | 11.6173 (15) Å | 14.0516 (6) Å |

| Unit Cell Dimension (b) | 8.1192 (10) Å | 7.7446 (3) Å |

| Unit Cell Dimension (c) | 17.236 (2) Å | 12.5113 (5) Å |

| Unit Cell Angle (β) | 103.968 (2)° | 113.727 (1)° |

| Unit Cell Volume (V) | 1577.7 (3) ų | 1246.44 (9) ų |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental findings. Through theoretical modeling, it is possible to predict molecular properties, reaction outcomes, and spectroscopic characteristics.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are employed to map out potential energy surfaces for chemical reactions, helping to predict the most likely reaction pathways. By identifying the structures of transition states—the highest energy points along a reaction coordinate—chemists can calculate activation energy barriers. uc.pt For malonate derivatives, this can be applied to understand cyclocondensation reactions, such as the Pechmann condensation. For example, the reaction of a "Dimethyl 2-(4-methoxyphenyl)malonate" with a phenol (B47542) involves heating to high temperatures, and calorimetric data can reveal the onset temperatures and energy changes associated with different stages of the reaction pathway. nih.gov Computational models can simulate these pathways, calculating the energies of intermediates and transition states to explain the observed reaction conditions and outcomes.

Conformational Analysis and Stereochemical Predictions

Molecules can exist in various spatial arrangements, or conformations, by rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers to their interconversion. escientificpublishers.com For a related compound, dimethyl malonate, theoretical calculations at various levels (including MP4 and DFT) predict the existence of two stable conformers of nearly equal energy: a C2 symmetry form and a gauche (C1) form. uc.ptresearchgate.net The energy barriers separating conformers within the same group are very low (less than 2 kJ mol⁻¹), while interconversion between groups has a significantly higher barrier. uc.ptresearchgate.net This type of analysis is crucial for "this compound" as its conformational preferences will influence its reactivity and interaction with other molecules, which is a key factor in stereochemical predictions for asymmetric synthesis.

Spectroscopic Data Correlation with Theoretical Models

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm structural assignments. Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict vibrational frequencies. uc.ptresearchgate.net In the study of dimethyl malonate, the infrared spectrum was calculated at the DFT(B3LYP)/6-311++G** level for its different conformers. uc.ptresearchgate.net Comparison with the experimental infrared spectrum of the compound isolated in a low-temperature argon matrix showed a close match with the spectrum predicted for the C1 (gauche) conformer. uc.ptresearchgate.net This correlation provided strong evidence that the C1 conformer is the dominant form under the experimental conditions, demonstrating the synergy between theoretical modeling and experimental spectroscopy in elucidating molecular structure. uc.ptresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Dimethyl 2-(4-methoxybenzyl)malonate?

- Methodological Answer : The compound is synthesized via Knoevenagel condensation or Michael addition, typically using a catalytic acid (e.g., p-toluenesulfonic acid) in toluene under reflux conditions. Reaction temperatures range from 110–135°C under inert atmospheres (N₂) to prevent oxidation. Workup involves solvent removal under reduced pressure, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What characterization techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methoxy, benzyl, and malonate proton environments. IR spectroscopy confirms carbonyl (C=O) stretching at ~1740 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₆O₅, theoretical 264.10 g/mol). Single-crystal X-ray diffraction (SCXRD) resolves bond angles and crystallographic packing .

Q. How should researchers purify this compound post-synthesis?

- Methodological Answer : After solvent evaporation, purify using flash chromatography (silica gel, 5–20% ethyl acetate in hexane). Recrystallization from ethanol or methanol yields high-purity crystals. Monitor purity via thin-layer chromatography (TLC, Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer : Store in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light, as the ester groups are susceptible to degradation .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and expected structural features be resolved?

- Methodological Answer : Cross-validate NMR/IR data with computational simulations (e.g., density functional theory, DFT) to predict chemical shifts and vibrational modes. If discrepancies persist, use SCXRD for unambiguous structural confirmation. For example, SCXRD data for analogs show malonate C–O bond lengths of 1.32–1.36 Å and dihedral angles of 85–90° between aromatic and ester groups .

Q. What computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Employ COMSOL Multiphysics or Gaussian software for reaction trajectory simulations. AI-driven platforms (e.g., AlphaFold for molecular docking) predict steric and electronic effects of substituents. For instance, introducing electron-withdrawing groups at the 4-methoxy position increases electrophilicity, as shown in malonate analogs .

Q. How can factorial design improve experimental efficiency in studying substituent effects?

- Methodological Answer : Apply a 2³ factorial design to test variables: substituent type (e.g., –NO₂, –Cl), reaction temperature (80–120°C), and catalyst loading (1–5 mol%). Analyze interactions via ANOVA to identify dominant factors. For example, –NO₂ groups enhance reactivity 1.5-fold compared to –OCH₃ in Michael additions .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Methodological Answer : It serves as a key intermediate in synthesizing antioxidants and anti-inflammatory agents. For example, coupling with quinoline derivatives via Pd-catalyzed cross-coupling yields compounds with IC₅₀ values <10 μM against COX-2. Optimize yields by pre-activating the malonate with DCC/HOBt in DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.